molecular formula C13H10FNO3 B14089379 6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid

6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid

Cat. No.: B14089379
M. Wt: 247.22 g/mol
InChI Key: ZPUJQQDSCBNRJO-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methyl group, and a carboxylic acid group attached to a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinium Ring: The initial step involves the formation of the pyridinium ring through a cyclization reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Oxidation: The pyridinium ring is oxidized to form the 1-oxidopyridin-1-ium structure.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxidized pyridinium ring back to its reduced form.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as sodium azide (NaN3) and sodium methoxide (NaOCH3) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
  • 6-(4-bromophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
  • 6-(4-methylphenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid

Uniqueness

6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

6-(4-fluorophenyl)-5-methyl-1-oxidopyridin-1-ium-2-carboxylic acid

InChI

InChI=1S/C13H10FNO3/c1-8-2-7-11(13(16)17)15(18)12(8)9-3-5-10(14)6-4-9/h2-7H,1H3,(H,16,17)

InChI Key

ZPUJQQDSCBNRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=C(C=C1)C(=O)O)[O-])C2=CC=C(C=C2)F

Origin of Product

United States

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